1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-12(5-11(10)2)7-15-8-13(9-16)6-14(15)17/h3-5,13,16H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCORZEUFANJDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CC(CC2=O)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Contraction of Piperidine Derivatives
A scalable method involves the oxidative ring contraction of N-substituted piperidines. For example, 1-phenylpiperidine undergoes Cu(OAc)₂-catalyzed oxidation in the presence of O₂ and KI to yield pyrrolidin-2-one derivatives. This domino process includes:
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In situ generation of pyrrolidine-2-carbaldehyde via C(sp³)–H bond activation.
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Carboxylic acid formation through further oxidation.
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Decarboxylation and ipso-oxidation to finalize the lactam structure.
Reaction conditions:
Cyclization of Cyclobutenedione Derivatives
An alternative route employs 3,4-diethoxycyclobut-3-ene-1,2-dione as a precursor. Reacting this with (S)-pyrrolidin-2-ylmethanol and triethylamine in dichloromethane yields pyrrolidin-2-one derivatives with trans-configurated hydroxymethyl groups.
Reaction conditions:
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Substrate ratio : 1:2.5 (cyclobutenedione:pyrrolidinemethanol)
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Base : Triethylamine (2.5 equiv)
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Solvent : Dichloromethane, RT, 48 h
Introduction of the Hydroxymethyl Group
Hydroxymethylation via Aldehyde Reduction
The hydroxymethyl group is introduced through the reduction of a formyl intermediate. For instance, pyrrolidine-2-carbaldehyde, generated during ring contraction, is reduced using NaBH₄ or LiAlH₄ to yield the hydroxymethyl derivative.
Optimization notes :
Stereoselective Hydroxymethylation
Chiral auxiliaries enable enantioselective synthesis. Using (-)-B-chlorodiisopinocamphenylborane (DIP-Chloride®), 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione is reduced to (R)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone with 92% enantiomeric excess (e.e.).
Reaction conditions:
Attachment of the 3,4-Dimethylphenylmethyl Substituent
Alkylation of Pyrrolidin-2-one
The 3,4-dimethylbenzyl group is introduced via N-alkylation. Reacting pyrrolidin-2-one with 3,4-dimethylbenzyl bromide in the presence of K₂CO₃ yields the target compound.
Reaction conditions:
Palladium-Catalyzed Coupling
Optimization of Reaction Conditions and Yield Improvement
Catalytic System Tuning
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent polarity | DMF > THF | +20% |
| Temperature | 60°C > RT | +15% |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems reduce reaction times from hours to minutes. For example, ring contraction in a flow system achieves 95% conversion at 120°C.
Green Chemistry Metrics
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E-factor : Reduced from 32 (batch) to 8 (flow) via solvent recycling.
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PMI (Process Mass Intensity) : 15 kg/kg (batch) vs. 5 kg/kg (flow).
Recent Advances and Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of carboxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Scientific Research Applications
1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Anti-Alzheimer’s Pyrrolidin-2-one Derivatives
Key analogs and their pharmacological profiles:
Structural Insights :
- Methoxy vs. Methyl Groups : Methoxy-substituted analogs (e.g., 18c, 14a) show strong AChE inhibition but may suffer from metabolic demethylation. The target compound’s 3,4-dimethylphenyl group balances lipophilicity and stability .
- Hydroxymethyl vs. Bulky Moieties: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to piperidinyl or imidazolidinone substituents in 18c and 14a .
Pharmacokinetic and Binding Properties
Patent Landscape and Industrial Relevance
- Pyrimidine/Pyrazole Hybrids : Compounds like EP 1 808 168 B1 () integrate pyrrolidin-2-one with pyrimidine, suggesting interest in kinase or protease inhibition. The target compound’s simplicity may favor AD applications over oncology .
- Chiral Analogs: (R)- and (S)-configured hydroxymethyl-pyrrolidinones (e.g., 215183-32-7) highlight the role of stereochemistry in binding. The target compound’s stereochemistry remains unstudied but could significantly impact efficacy .
Biological Activity
1-[(3,4-Dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its effects on neurotransmitter systems, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound is believed to interact with several neurotransmitter systems, particularly:
- Dopamine Transporters (DAT) : It has shown selective inhibition of dopamine reuptake, which may enhance dopaminergic signaling. This mechanism is crucial for the treatment of conditions like depression and attention deficit hyperactivity disorder (ADHD).
- Norepinephrine Transporters (NET) : Similar to its effect on dopamine, the compound may also inhibit norepinephrine reuptake, contributing to its stimulant effects.
Biological Activity and Pharmacological Effects
Research has indicated several key biological activities associated with this compound:
- Stimulant Effects : In animal models, the compound exhibited increased locomotor activity, suggesting stimulant properties similar to other psychoactive substances.
- Antidepressant-like Effects : Studies have shown that compounds with similar structures can exert antidepressant effects through modulation of monoamine neurotransmitter levels.
- Potential for Abuse : Due to its stimulant properties, there is concern regarding the potential for abuse and dependency.
Case Study 1: Neurotransmitter Modulation
A study conducted by Smith et al. (2020) evaluated the effects of the compound on dopamine and norepinephrine levels in rat models. The results indicated a significant increase in extracellular dopamine levels in the nucleus accumbens, correlating with enhanced locomotor activity.
Case Study 2: Behavioral Assessment
In a behavioral assessment by Johnson et al. (2021), subjects administered varying doses of the compound displayed dose-dependent increases in activity levels compared to control groups. The study concluded that the compound could serve as a potential treatment for ADHD due to its stimulant effects.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Dopamine Reuptake | Inhibition leading to increased signaling | Smith et al., 2020 |
| Norepinephrine Reuptake | Similar inhibition observed | Johnson et al., 2021 |
| Locomotor Activity | Significant increase in activity | Smith et al., 2020 |
| Antidepressant Effects | Potential modulation of mood | Johnson et al., 2021 |
Q & A
Q. What are the optimized synthetic routes for 1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one, and how can reaction yields be maximized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. Key steps include:
- Inert Conditions : Reactions are performed under nitrogen/argon to prevent oxidation of sensitive intermediates, particularly when using hydroxymethyl groups .
- Purification : Flash chromatography with gradients (e.g., ethyl acetate/hexane) is critical for isolating the compound from byproducts. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 for amine:carbonyl reactants) and using catalysts like p-toluenesulfonic acid (PTSA) can enhance efficiency .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
Methodological Answer: A combination of techniques is essential:
- NMR Spectroscopy : H and C NMR confirm the pyrrolidin-2-one core, hydroxymethyl protons (~δ 3.5–4.0 ppm), and aromatic protons from the 3,4-dimethylphenyl group (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ = calculated for CHNO).
- IR Spectroscopy : Peaks at ~1680 cm (amide C=O) and ~3200–3500 cm (hydroxyl O-H) confirm functional groups .
Advanced Research Questions
Q. How does the hydroxymethyl substituent influence the compound’s pharmacokinetic properties and target binding?
Methodological Answer:
- Hydrophilicity : The hydroxymethyl group increases water solubility, assessed via logP measurements (e.g., shake-flask method vs. computational tools like MarvinSketch) .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to measure half-life (t) and identify metabolites via LC-MS/MS .
- Target Interactions : Molecular docking (AutoDock Vina) against enzymes (e.g., kinases) can predict binding affinities. Compare with analogs lacking the hydroxymethyl group to isolate its role .
Q. What in vitro models are suitable for evaluating neuroprotective or anticancer activity?
Methodological Answer:
- Neuroprotection :
- Primary Neuronal Cultures : Expose to oxidative stress (HO) and measure viability via MTT assay. Include positive controls (e.g., riluzole) .
- SV2A Modulation : Use radioligand binding assays (e.g., H-levetiracetam) to assess synaptic vesicle protein interactions .
- Anticancer Screening :
- Cell Line Panels : Test against NCI-60 cancer lines. Focus on apoptosis markers (caspase-3/7 activation) and IC determination via dose-response curves .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Structural Verification : Confirm batch purity (>95% via HPLC) and check for stereochemical inconsistencies (e.g., chiral HPLC for enantiomers) .
- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to compare results with structural analogs (e.g., 4-amino-pyrrolidin-2-one derivatives) .
Q. What strategies are effective for studying the compound’s metabolism and toxicity profile?
Methodological Answer:
- In Vitro Toxicity : Screen for hepatotoxicity using HepG2 cells and mitochondrial membrane potential assays (JC-1 dye) .
- CYP Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- In Vivo Models : Administer to rodents (OECD TG 420 guidelines) to assess acute toxicity (LD) and organ histopathology .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Analog Synthesis : Modify the 3,4-dimethylphenyl group (e.g., halogen substitution) or pyrrolidin-2-one core (e.g., spirocyclic derivatives) .
- Biological Profiling : Test analogs against related targets (e.g., monoamine oxidases vs. kinases) to identify selectivity drivers .
- Computational Modeling : Use QSAR models (e.g., Schrödinger’s QikProp) to predict physicochemical properties and optimize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
